Cas no 419558-74-0 (5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide)
![5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide structure](https://www.kuujia.com/scimg/cas/419558-74-0x500.png)
5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- DTXSID90362063
- BBL029260
- Oprea1_858979
- VS-09172
- SR-01000217276
- 5-(4-CHLOROBENZAMIDO)-4-CYANO-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
- STK425949
- AKOS003249905
- 5-(4-CHLOROBENZAMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
- CBMicro_028484
- ST50913499
- 5693-10-7
- CS-0332353
- 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
- 5-[(4-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
- SR-01000217276-1
- 419558-74-0
- BIM-0028575.P001
-
- Inchi: 1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-6-8-13(19)9-7-12/h6-9H,4-5H2,1-3H3,(H,21,23)
- InChI Key: LGIQEAGKWKIRHM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC1=C(C#N)C(C)=C(C(N(CC)CC)=O)S1)=O
Computed Properties
- Exact Mass: 375.0808257g/mol
- Monoisotopic Mass: 375.0808257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 101Ų
5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403023-500mg |
5-(4-Chlorobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
419558-74-0 | 98% | 500mg |
¥4611.00 | 2024-05-14 |
5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Comprehensive Overview of 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS No. 419558-74-0)
The compound 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, identified by its CAS number 419558-74-0, is a sophisticated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thiophene core substituted with cyano, carboxamide, and chlorophenyl groups, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for heterocyclic compounds like 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide has surged due to their versatility in medicinal chemistry. This compound's molecular weight and logP value suggest favorable pharmacokinetic properties, a hot topic in AI-driven drug design. Computational chemists frequently search for "SAR studies of thiophene derivatives" or "bioisosteres for carboxamide groups," reflecting its relevance in modern structure-activity relationship analyses.
The synthetic pathway for CAS 419558-74-0 typically involves multi-step organic reactions, including amide coupling and cyanation processes. Laboratories optimizing "green chemistry approaches for heterocycle synthesis" may find this compound's preparation insightful. Its crystalline form and solubility profile are critical parameters for formulation scientists, particularly those investigating "enhanced drug delivery systems" – a trending focus area in pharmaceutical forums.
Analytical characterization of 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide employs advanced techniques like HPLC purity analysis and LC-MS fragmentation patterns. These methods address common queries such as "how to validate thiophene-containing APIs" or "mass spectrometry interpretation for cyano compounds." The compound's UV-Vis absorption spectrum also attracts attention from material scientists developing organic semiconductors, connecting it to renewable energy research trends.
Patent literature reveals growing interest in CAS 419558-74-0 derivatives for crop protection applications, responding to searches for "novel pesticidal scaffolds." Its diethylamino moiety shows structural similarity to known acetylcholinesterase interactors, though specific biological data remains proprietary. This aligns with industry demands for "low-toxicity agrochemicals" – a keyphrase dominating sustainable agriculture discussions.
From a regulatory perspective, 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide requires standard REACH compliance documentation. Quality control specialists often search for "ICH guidelines for impurity profiling" when working with such compounds, emphasizing the need for rigorous chromatographic method development. The compound's stability under various pH conditions is another frequently researched aspect, particularly for oral dosage form development.
Emerging applications in chemical biology leverage this compound's ability to serve as a fluorescent probe precursor, addressing popular queries about "small-molecule imaging agents." Its electron-withdrawing groups make it a candidate for click chemistry modifications – a technique dominating current literature on bioconjugation strategies. These interdisciplinary connections enhance its scientific value beyond traditional medicinal chemistry.
The global market for high-purity 419558-74-0 reflects increasing R&D expenditures in precision medicine. Procurement specialists commonly search for "bulk suppliers of specialty heterocycles" or "custom synthesis of carboxamide derivatives," indicating robust commercial interest. Storage recommendations typically suggest ambient temperature protection from moisture, with material safety data sheets emphasizing standard organic compound handling procedures.
In computational modeling, the compound's 3D conformational analysis provides valuable data for molecular docking studies – a technique frequently searched alongside "virtual screening protocols." Its hydrogen bond acceptor/donor count (important for Lipinski's rule assessments) makes it a relevant case study for cheminformatics tutorials. These applications position it as a valuable teaching tool in computational drug design courses.
Future research directions may explore metabolite identification of 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide, responding to growing interest in "Phase I metabolic pathways" prediction. Its potential as a chemical intermediate for high-value pharmaceuticals continues to drive innovation, particularly in continuous flow chemistry optimizations – a trending manufacturing approach in process chemistry circles.
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